1,3-Octanedione, 1-phenyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Octanedione, 1-phenyl-2-(2-propenyl)- is an organic compound with the molecular formula C17H22O2 It is a diketone with a phenyl group and a propenyl group attached to the octanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Octanedione, 1-phenyl-2-(2-propenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by subsequent reactions to introduce the propenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Octanedione, 1-phenyl-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The phenyl and propenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Octanedione, 1-phenyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Octanedione, 1-phenyl-2-(2-propenyl)- involves its interaction with molecular targets and pathways. The diketone groups can participate in nucleophilic addition reactions, while the phenyl and propenyl groups may influence the compound’s reactivity and binding properties. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzylacetone: Another related compound with a phenyl group and a different carbon chain arrangement.
Uniqueness
1,3-Octanedione, 1-phenyl-2-(2-propenyl)- is unique due to its specific combination of functional groups and carbon chain length
Properties
CAS No. |
61666-11-3 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-phenyl-2-prop-2-enyloctane-1,3-dione |
InChI |
InChI=1S/C17H22O2/c1-3-5-7-13-16(18)15(10-4-2)17(19)14-11-8-6-9-12-14/h4,6,8-9,11-12,15H,2-3,5,7,10,13H2,1H3 |
InChI Key |
ZGUKZVRKRUEBRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.